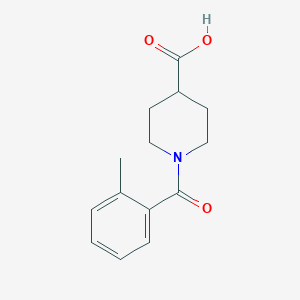

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

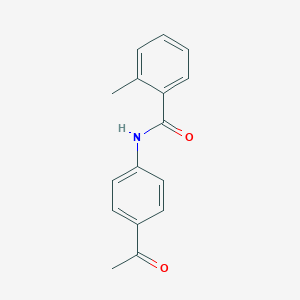

“1-(2-Methylbenzoyl)piperidine-4-carboxylic acid” is a compound with the molecular formula C14H17NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-methylbenzoyl group .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . Its molecular weight is 247.29 .Scientific Research Applications

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has been used in various scientific research applications, including the synthesis of other organic compounds, as well as in the study of biological systems. It has been used as a reagent in organic synthesis to prepare a range of compounds, including amides, esters, and aryl ethers. It has also been used in the synthesis of a range of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antiviral agents. In addition, this compound has been used in the study of the biochemical and physiological effects of compounds in biological systems.

Mechanism of Action

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of fatty acids and other lipids. Specifically, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in the synthesis of fatty acids. Inhibition of ACC by this compound leads to decreased production of fatty acids and other lipids, resulting in decreased production of lipids in cells.

Biochemical and Physiological Effects

The inhibition of ACC by this compound has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to reduce the production of fatty acids and other lipids, resulting in decreased levels of lipids in cells. In addition, this compound has been shown to increase the production of ketone bodies, resulting in increased levels of ketone bodies in cells. This has been shown to be beneficial in the treatment of metabolic disorders, such as diabetes.

Advantages and Limitations for Lab Experiments

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is a relatively stable compound and is not prone to degradation under most laboratory conditions. However, it is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.

Future Directions

Future research on 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid could focus on the development of new synthetic methods for the preparation of this compound. In addition, further research could focus on the development of new applications for this compound, such as in the synthesis of pharmaceuticals or in the study of biological systems. Finally, further research could focus on the development of new inhibitors of ACC, which could be used in the treatment of metabolic disorders such as diabetes.

Synthesis Methods

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid can be synthesized by the condensation reaction of 2-methylbenzoyl chloride and piperidine. The reaction is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, at temperatures ranging from 0-100°C. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion of the reactants to the desired product.

properties

IUPAC Name |

1-(2-methylbenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLGPPDQCGOJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353824 |

Source

|

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401581-31-5 |

Source

|

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)